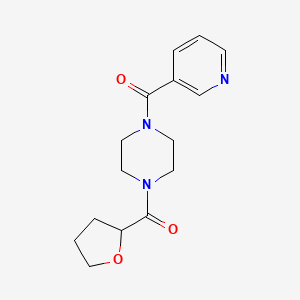
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
Vue d'ensemble
Description
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research applications. It is a heterocyclic compound that contains both a pyridine and piperazine ring, as well as a tetrahydrofuran group. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to interact with various ion channels and receptors. Specifically, it has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been found to interact with the transient receptor potential (TRP) channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of voltage-gated calcium channels, and the activation of TRP channels. It has also been found to have antioxidant properties and to be able to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This makes it a valuable tool for studying the function of these proteins in various biological processes. However, one limitation of using this compound is that it can have off-target effects on other proteins, which can complicate experimental results.
Orientations Futures
There are several future directions for the use of 1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective properties and to be able to improve cognitive function in animal models of Alzheimer's disease. Another future direction is the development of more selective this compound analogs that can target specific ion channels and receptors with greater precision.
Applications De Recherche Scientifique
1-(3-pyridinylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been found to be a useful tool for studying the function of various ion channels and receptors, as well as for investigating the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
oxolan-2-yl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1,3,5,11,13H,2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKRCJGXMYWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



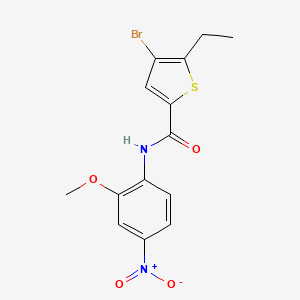
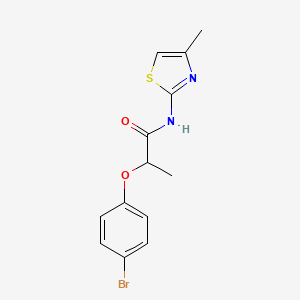
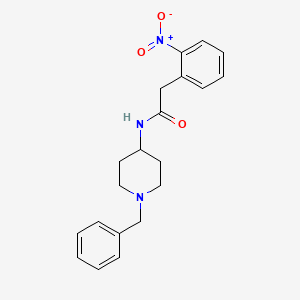
![2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4180665.png)
![4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)
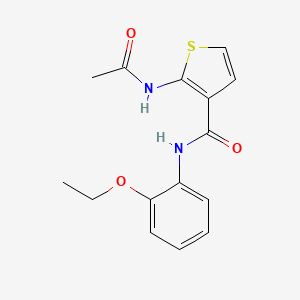
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
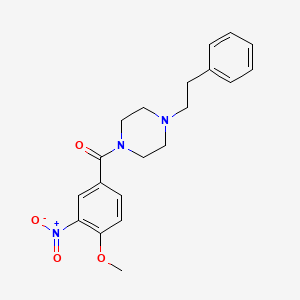
![1-[(5-methyl-3-isoxazolyl)carbonyl]indoline](/img/structure/B4180705.png)

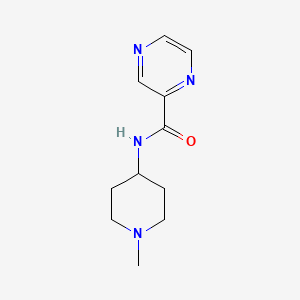
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)